Product packaging for Trichloropyranthrene-8,16-dione(Cat. No.:CAS No. 1324-34-1)

Trichloropyranthrene-8,16-dione

Cat. No.: B072364
CAS No.: 1324-34-1
M. Wt: 509.8 g/mol
InChI Key: TYXGVROLOQMZIC-UHFFFAOYSA-N
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Description

Contextualizing Pyranthrene-8,16-dione within Advanced Vat Dye Chemistry

To appreciate the significance of Trichloropyranthrene-8,16-dione, one must first understand the class of dyes to which its parent compound, Pyranthrene-8,16-dione, belongs. Vat dyes are a historically significant and commercially important class of colorants known for their exceptional fastness properties.

Historical Trajectories and Modern Relevance of Vat Dyes

The use of vat dyes dates back to ancient civilizations, with indigo, derived from plants, being one of the earliest examples. floxytiedye.comwikipedia.org The name "vat dye" originates from the traditional dyeing method, which involved reducing the insoluble dye in a large vessel or "vat" to a soluble leuco form. wikipedia.orgvipulorganics.com This soluble form has an affinity for textile fibers, particularly cellulosic fibers like cotton. wikipedia.orgtaylorandfrancis.com Once impregnated into the fabric, the leuco dye is oxidized back to its insoluble, colored state, trapping it within the fiber matrix. wikipedia.org This process results in dyes with excellent resistance to washing and light. britannica.com

Historically, vat dyes were derived from natural sources. floxytiedye.com However, the Industrial Revolution spurred the development of synthetic vat dyes, offering a broader color palette and more consistent quality. floxytiedye.combritannica.com In modern times, synthetic vat dyes continue to be crucial in the textile industry, especially for applications demanding high durability, such as workwear, military uniforms, and denim. vipulorganics.comtaylorandfrancis.com The enduring relevance of vat dyes lies in their unparalleled fastness properties and the vibrancy of the colors they produce. vipulorganics.com

Structural Classification of Pyranthrene-8,16-dione as an Anthraquinone-Derived Vat Dye

Pyranthrene-8,16-dione, also known as Pyranthrone, is a prominent member of the vat dye family. medchemexpress.com Structurally, it belongs to the larger class of anthraquinone-derived dyes. nih.govwikipedia.org Anthraquinone itself is a colorless aromatic ketone, but the introduction of various functional groups leads to a wide array of brilliantly colored and highly stable dyes. wikipedia.org

The core structure of Pyranthrene-8,16-dione is a complex polycyclic aromatic hydrocarbon with two ketone groups, which are the sites of reduction and oxidation during the vatting process. Its chemical structure imparts the characteristic properties of a vat dye, including its insolubility in water in its oxidized form and its ability to be reduced to a soluble leuco form.

Rationale for Investigating Chlorinated Pyranthrene-8,16-dione Derivatives

The deliberate modification of existing dye structures is a cornerstone of modern dye chemistry. The introduction of halogen atoms, such as chlorine, into the molecular framework of a chromophore like Pyranthrene-8,16-dione is a well-established strategy to fine-tune its properties.

Theoretical Basis for Halogenation in Tailoring Organic Chromophore Properties

The introduction of halogen atoms into an organic chromophore can significantly alter its electronic and, consequently, its photophysical and electrochemical properties. rsc.org Halogens are electronegative atoms that can exert a strong inductive effect, withdrawing electron density from the aromatic system. This can lead to several predictable changes:

Color Shift: The inductive effect of chlorine atoms can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This alteration of the HOMO-LUMO gap often results in a shift in the wavelength of maximum absorption (λmax), leading to a change in the perceived color of the dye.

Enhanced Stability: In some cases, halogenation can increase the photostability and chemical resistance of the dye molecule by protecting the aromatic core from degradative reactions.

Modified Redox Potentials: The electron-withdrawing nature of chlorine can influence the ease with which the dye is reduced and oxidized, potentially impacting the efficiency and conditions of the vatting process.

The ability to systematically modify these properties through halogenation provides a powerful tool for the rational design of new dyes with specific performance characteristics. researchgate.net

Identification of Research Gaps in Pyranthrene-8,16-dione Derivative Studies

While Pyranthrene-8,16-dione itself is a well-known vat dye, a comprehensive survey of the scientific literature reveals a relative scarcity of in-depth studies focused specifically on its chlorinated derivatives, such as this compound. While patents may exist for the synthesis and application of such compounds, detailed academic investigations into their fundamental properties are less common. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H11Cl3O2 B072364 Trichloropyranthrene-8,16-dione CAS No. 1324-34-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1324-34-1

Molecular Formula

C30H11Cl3O2

Molecular Weight

509.8 g/mol

IUPAC Name

1,2,3-trichloropyranthrene-8,16-dione

InChI

InChI=1S/C30H11Cl3O2/c31-21-11-20-19-10-13-5-7-16-24-18(14-3-1-2-4-15(14)29(16)34)9-12-6-8-17(25(19)23(12)22(13)24)30(35)26(20)28(33)27(21)32/h1-11H

InChI Key

TYXGVROLOQMZIC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC4=C5C6=C(C=CC(=C36)C2=O)C=C7C5=C(C=C4)C(=O)C8=C(C(=C(C=C78)Cl)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C3=CC4=C5C6=C(C=CC(=C36)C2=O)C=C7C5=C(C=C4)C(=O)C8=C(C(=C(C=C78)Cl)Cl)Cl

Other CAS No.

1324-34-1

Origin of Product

United States

Synthetic Methodologies for Trichloropyranthrene 8,16 Dione

Precursor Synthesis and Targeted Halogenation Strategies

The synthesis of the target molecule can be conceptually divided into two main stages: the formation of the pyranthrene-8,16-dione precursor and the subsequent regioselective introduction of three chlorine atoms onto this aromatic framework.

Established Synthetic Pathways to the Pyranthrene-8,16-dione Scaffold

The formation of the pyranthrene-8,16-dione core can be approached through several synthetic routes, primarily involving the oxidation of a suitable precursor or the condensation and cyclization of smaller aromatic units.

One of the most direct conceptual routes to the pyranthrene (B89552) dione (B5365651) scaffold is the oxidation of pyrene (B120774). The polycyclic aromatic hydrocarbon pyrene can be subjected to oxidation to yield pyrene-4,5-dione (B1221838) and subsequently other oxidized products. While direct oxidation to pyranthrene-8,16-dione is not a commonly cited high-yield method, the oxidation of pyrene and its derivatives is a known transformation. For instance, the biomimetic oxidation of pyrene can lead to the formation of pyrenediones, which are noted to be effective electron acceptors. rsc.org The oxidation of pyrene can be achieved using various oxidizing agents, and the reaction conditions can influence the nature of the resulting products. researchgate.netmdpi.com Human cytochrome P450 enzymes have also been shown to oxidize pyrene to hydroxypyrenes, which can be further oxidized to dihydroxypyrenes. nih.gov

A key challenge in this approach is controlling the regioselectivity of the oxidation to favor the formation of the desired 8,16-dione isomer and avoiding over-oxidation or the formation of other isomers. Ruthenium salt-catalyzed oxidation of pyrene has been shown to produce tetrahydropyrene-4,5,9,10-tetraone, indicating the feasibility of oxidizing the K-region of pyrene. rsc.org

Table 1: Analogous Oxidation Reactions of Pyrene

Oxidizing AgentSubstrateProduct(s)Reference
Ruthenium Salt CatalystPyreneTetrahydropyrene-4,5,9,10-tetraone rsc.org
Fe-based Fenton ReagentPyreneDegraded Products mdpi.com
Cytochrome P450 2A13Pyrene1-Hydroxypyrene, 1,6- and 1,8-Dihydroxypyrene nih.gov

A more controlled and widely applicable method for constructing complex polycyclic quinones is through condensation and cyclization reactions of smaller, functionalized aromatic precursors. A classic example that provides a strong analogy is the synthesis of Indanthrone (B1215505) blue from 2-aminoanthraquinone (B85984). wikipedia.org This process involves the dimerization of 2-aminoanthraquinone under strongly alkaline conditions at high temperatures (220-235 °C), followed by intramolecular cyclization and oxidation to yield the final indanthrone structure. wikipedia.orgwikipedia.org The use of an oxidizing agent, such as an alkali metal chlorate (B79027) or nitrate, can improve the yield of the reaction. google.com

By analogy, a plausible synthetic route to pyranthrene-8,16-dione could involve the condensation of two molecules of a suitably functionalized naphthalene (B1677914) derivative. For instance, the Ullmann condensation, a copper-promoted coupling of aryl halides, could be employed to link two naphthalene units, followed by an intramolecular cyclization step. wikipedia.orgbyjus.comorganic-chemistry.org The Scholl reaction, which is an acid-catalyzed oxidative cyclization of arenes, is another powerful tool for the synthesis of polycyclic aromatic hydrocarbons and could be envisioned for the final ring-closing step to form the pyranthrene skeleton. wikipedia.orgnih.govnih.gov The choice of catalyst and reaction conditions in the Scholl reaction can be critical for achieving the desired cyclization and avoiding unwanted side reactions or oligomerization. nih.gov

Table 2: Analogous Condensation and Cyclization Reactions

Reaction TypePrecursor(s)ProductKey Reagents/ConditionsReference
Indanthrone Synthesis2-AminoanthraquinoneIndanthrone BlueKOH, 220-235 °C wikipedia.orgwikipedia.org
Ullmann CondensationAryl HalidesBiarylsCopper catalyst, high temperature wikipedia.orgbyjus.com
Scholl ReactionArene CompoundsPolycyclic Aromatic HydrocarbonsLewis acid (e.g., AlCl₃, FeCl₃), Protic acid wikipedia.orgnih.gov

Regioselective Chlorination Techniques for Polycyclic Aromatic Diones

Once the pyranthrene-8,16-dione scaffold is obtained, the next critical step is the introduction of three chlorine atoms. The regioselectivity of this chlorination is paramount to obtaining the desired Trichloropyranthrene-8,16-dione isomer. Chlorinated polycyclic aromatic hydrocarbons (Cl-PAHs) are a known class of compounds, often formed through the reaction of PAHs with chlorine. wikipedia.org

Direct electrophilic chlorination is a common method for introducing chlorine atoms onto an aromatic ring. nih.gov For polycyclic aromatic ketones, the reactivity of the aromatic rings is influenced by the deactivating effect of the carbonyl groups. However, the extended π-system can still undergo electrophilic substitution under appropriate conditions. Reagents such as chlorine gas, sulfuryl chloride, or N-chlorosuccinimide (NCS) in the presence of a Lewis acid catalyst are typically employed for such transformations. rsc.org The regioselectivity will be dictated by the electronic and steric factors of the pyranthrene-8,16-dione system. The presence of the dione functionality would be expected to direct incoming electrophiles to specific positions on the aromatic rings.

Efficient metal-free methods for electrophilic chlorination of arenes have also been developed, for instance, using phenyliodine bis(trifluoroacetate) (PIFA) and a chlorine source like trimethylsilyl (B98337) chloride (TMSCl). researchgate.net

Table 3: General Conditions for Direct Electrophilic Chlorination of Arenes

Chlorinating AgentCatalyst/Co-reagentTypical SubstratesReference
Cl₂Lewis Acid (e.g., FeCl₃)Aromatic Hydrocarbons rsc.org
N-Chlorosuccinimide (NCS)Acid CatalystActivated Arenes nih.gov
PIFA / TMSCl-Arenes researchgate.net

Indirect methods for chlorination offer an alternative approach to control regioselectivity. This strategy involves the synthesis of a pyranthrene-8,16-dione precursor that already contains functional groups at the desired positions for chlorination. These functional groups can then be converted into chlorine atoms.

One such approach is nucleophilic aromatic substitution (SNA_r). masterorganicchemistry.comyoutube.comlibretexts.orglibretexts.org This would involve the synthesis of a pyranthrene-8,16-dione derivative with good leaving groups, such as nitro or sulfonate groups, at the target positions. The presence of the electron-withdrawing dione functionality would activate the aromatic system towards nucleophilic attack by a chloride source. For an SNA_r reaction to be effective, the leaving group must be located at a position that is activated by the electron-withdrawing groups. libretexts.orglibretexts.org

Another indirect method involves the synthesis of a pyranthrene-8,16-dione with amino groups at the desired positions. These amino groups can then be converted to diazonium salts, which can subsequently be displaced by chlorine in a Sandmeyer-type reaction. This is a versatile method for introducing a wide range of substituents onto an aromatic ring with high regioselectivity.

The synthesis of a 4-chloro-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione via nitration followed by chlorination demonstrates the feasibility of introducing substituents onto a polycyclic dione system, which then allows for further nucleophilic substitution reactions. researchgate.net

Table 4: Principles of Indirect Chlorination Methods

MethodPrecursor Functional GroupKey TransformationAdvantage
Nucleophilic Aromatic SubstitutionNitro, Sulfonate, or other good leaving groupsDisplacement with a chloride nucleophileHigh regioselectivity based on precursor synthesis
Sandmeyer ReactionAminoDiazotization followed by displacement with CuClVersatile and regioselective

Information on this compound Not Found

Following a comprehensive review of scientific literature and chemical databases, no specific information was found for the compound “this compound.” As a result, the generation of a detailed article on its synthetic methodologies, as requested, is not possible.

Searches for the target compound, as well as for the chlorination of its parent structure, Pyranthrene-8,16-dione, did not yield any specific results. While the broader topics of catalytic chlorination of polycyclic aromatic quinones and the application of green chemistry principles in organic synthesis are well-documented for other compounds, there is no available research applying these methods to the synthesis of this compound.

General synthetic techniques mentioned in the request, such as high-speed ball milling, microwave-assisted synthesis, and continuous flow reactors, are established methods in modern chemistry for various reactions. Similarly, chromatographic and crystallization techniques are standard procedures for the purification of organic compounds. However, without any documented synthesis of this compound, a discussion of their specific application for its isolation and purification would be entirely speculative.

Due to the absence of any scientific data, research findings, or established protocols for this particular molecule, a scientifically accurate and informative article adhering to the provided outline cannot be constructed.

Spectroscopic and Structural Elucidation Studies of Trichloropyranthrene 8,16 Dione

Comprehensive Spectroscopic Characterization Techniques

A combination of spectroscopic methods is essential for the unambiguous structural assignment and characterization of Trichloropyranthrene-8,16-dione.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise connectivity and chemical environment of atoms within a molecule. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be required for a complete structural assignment.

¹H NMR: The proton NMR spectrum would be expected to show a series of signals in the aromatic region, corresponding to the eleven hydrogen atoms on the pyranthrene (B89552) core. The chemical shifts and coupling constants of these protons would provide critical information about their relative positions and the electronic environment influenced by the chlorine atoms and the dione (B5365651) functionality.

¹³C NMR: The carbon-13 NMR spectrum would reveal the signals for the 30 carbon atoms in the molecule. The chemical shifts of the carbonyl carbons in the dione group would be expected to appear significantly downfield. The carbons bearing the chlorine atoms would also exhibit characteristic shifts.

2D NMR: Two-dimensional NMR techniques are crucial for assembling the molecular puzzle. Correlation Spectroscopy (COSY) would establish proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) would correlate directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would be particularly vital, as it reveals long-range couplings between protons and carbons, allowing for the definitive placement of the chloro substituents and the assignment of the quaternary carbons.

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (ppm) Multiplicity Coupling Constant (Hz) Assignment

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (ppm) Assignment

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. By providing a highly precise mass-to-charge ratio, HRMS can unequivocally confirm the molecular formula of this compound as C₃₀H₁₁Cl₃O₂. The technique would also reveal the characteristic isotopic pattern of chlorine, with the presence of ³⁵Cl and ³⁷Cl isotopes leading to a distinctive M, M+2, M+4, and M+6 peak distribution in the mass spectrum, further corroborating the presence of three chlorine atoms.

While the molecular formula is known, specific experimental HRMS data and fragmentation patterns for this compound are not reported in publicly accessible literature. epa.gov

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. In the IR spectrum of this compound, characteristic absorption bands would be expected. The most prominent of these would be the strong stretching vibration of the carbonyl (C=O) groups of the dione functionality, typically appearing in the region of 1650-1700 cm⁻¹. Additionally, C-Cl stretching vibrations would be observed at lower frequencies, and the aromatic C-H and C=C stretching vibrations would be present in their characteristic regions.

Detailed experimental IR spectra for this compound are not currently available in the surveyed literature.

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Assignment
~1650-1700 Strong C=O stretch (dione)
~3000-3100 Medium-Weak Aromatic C-H stretch
~1400-1600 Medium Aromatic C=C stretch

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. Due to its extensive polycyclic aromatic system, this compound is expected to be a strongly absorbing chromophore, with multiple absorption bands in the UV and visible regions of the electromagnetic spectrum. The positions and intensities of these absorption maxima (λ_max) are characteristic of the π-electron system of the pyranthrene core, and are influenced by the chloro and dione substituents.

Specific UV-Vis absorption data for this compound is not found in the available scientific literature.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsional angles. This would unambiguously confirm the planar nature of the pyranthrene core and the positions of the chlorine atoms and oxygen atoms. Furthermore, the crystal packing arrangement, including any intermolecular interactions such as π-π stacking, would be revealed.

The successful application of this technique is contingent on the ability to grow single crystals of sufficient quality. To date, no crystallographic data for this compound has been deposited in public crystallographic databases.

Vibrational Spectroscopy and Raman Scattering Analysis

Raman spectroscopy, a complementary technique to IR spectroscopy, provides information about the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations. A Raman spectrum of this compound would be expected to show strong signals for the aromatic C=C stretching modes and other vibrations of the pyranthrene skeleton. The combination of both IR and Raman spectroscopy would provide a more complete picture of the vibrational properties of the molecule.

As with the other techniques, experimental Raman scattering data for this compound is not available in the reviewed literature.

Table 4: List of Compounds Mentioned

Compound Name
This compound

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Analysis

Chiroptical spectroscopy, which includes techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is employed to investigate the three-dimensional stereochemical structure of chiral molecules. These methods rely on the differential interaction of chiral substances with left- and right-circularly polarized light. A molecule must be chiral—meaning it is non-superimposable on its mirror image—to exhibit a chiroptical response.

In the case of this compound, analysis of its chemical structure reveals it to be an achiral molecule. The core pyranthrene framework is a planar polycyclic aromatic system. The substitution pattern of the three chlorine atoms and two carbonyl groups on this rigid, planar backbone does not create any chiral centers, axes, or planes.

The standard representation of the molecule is confirmed by its InChIKey, TYXGVROLOQMZIC-UHFFFAOYSA-N, where the final 'N' signifies a non-chiral structure. echemi.com Because this compound is achiral, it does not have enantiomers and will not rotate plane-polarized light or produce a Circular Dichroism spectrum.

Consequently, chiroptical spectroscopy is not an applicable technique for the stereochemical analysis of this compound, as there are no stereochemical aspects to elucidate. Research efforts on this compound are therefore focused on other spectroscopic methods that reveal its electronic and structural properties without regard to chirality.

Mechanistic Investigations of Trichloropyranthrene 8,16 Dione Reactions

Oxidation-Reduction Chemistry and Leuco Compound Formation

The application of vat dyes like Trichloropyranthrene-8,16-dione is fundamentally dependent on their oxidation-reduction chemistry. The insoluble oxidized form of the dye is converted to a soluble leuco form through a reduction process, allowing it to be applied to a substrate. Subsequent oxidation regenerates the original insoluble dye, trapping it within the material. wikipedia.org

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The introduction of three chlorine atoms to the pyranthrone structure is expected to influence the redox potential of the molecule due to the electron-withdrawing nature of halogens. This substitution generally makes the compound more susceptible to reduction.

The reduction of vat dyes, including by inference this compound, involves the transfer of electrons from a reducing agent to the dye molecule. This process can occur through direct chemical reduction or via electrochemical methods. researchgate.netresearchgate.net In chemical reduction, the reducing agent donates electrons, and the reaction is typically carried out in an alkaline medium to facilitate the dissolution of the resulting leuco dye.

The electron transfer can proceed in a stepwise manner, involving the formation of a semiquinone radical intermediate. For a polycyclic quinone (Q), the process can be depicted as:

Q + e⁻ ⇌ Q•⁻ (Semiquinone radical anion formation)

Q•⁻ + e⁻ ⇌ Q²⁻ (Dianion or leuco form formation)

The stability and lifetime of the semiquinone radical depend on the specific molecular structure and the reaction conditions. The presence of chlorine atoms in this compound would likely affect the stability of this intermediate.

Kinetic studies of the reduction and re-oxidation of vat dyes are essential for optimizing dyeing processes. The rates of these reactions are influenced by factors such as temperature, pH, the concentration of the dye and reducing agent, and the presence of any catalysts.

The re-oxidation of the leuco form is typically achieved by exposure to an oxidizing agent, most commonly atmospheric oxygen. The kinetics of this process are crucial for achieving the final desired color and fastness properties of the dyed material.

A hypothetical kinetic profile for the reduction of a vat dye is presented in the table below, illustrating the expected influence of reactant concentrations.

Initial Dye Concentration (M) Initial Reducing Agent Concentration (M) Initial Rate of Reduction (M/s)
0.010.11.2 x 10⁻⁴
0.020.12.4 x 10⁻⁴
0.010.24.8 x 10⁻⁴

This table presents hypothetical data to illustrate kinetic principles, as specific data for this compound is not available.

A variety of reducing agents can be employed for the reduction of vat dyes. The choice of reducing agent depends on factors such as its reduction potential, cost, and environmental impact.

Common Reducing Agents for Vat Dyes:

Sodium Dithionite (Na₂S₂O₄): A widely used and effective reducing agent, though it can lead to environmental concerns due to the generation of sulfite (B76179) and sulfate (B86663) byproducts.

Hydroxyacetone and Formaldehyde Sulfoxylates: Organic reducing agents that can offer alternatives to sodium dithionite. ifatcc.org

Electrochemical Reduction: An environmentally friendlier approach where electrons are supplied directly from a cathode, often with the use of a mediator to facilitate electron transfer to the dispersed dye. researchgate.netresearchgate.net

The re-oxidation is typically carried out using mild oxidizing agents.

Common Oxidizing Agents:

Atmospheric Oxygen: The most common and cost-effective oxidant.

Hydrogen Peroxide (H₂O₂): Used in controlled oxidation processes.

Potassium Dichromate (K₂Cr₂O₇): A strong oxidizing agent, though its use is restricted due to environmental toxicity.

The selection of the appropriate redox system is critical for the successful application of this compound.

Photophysical Mechanisms and Excited State Dynamics

The photophysical properties of this compound, stemming from its extended π-conjugated system, are of significant scientific interest. These properties determine its color and its behavior upon interaction with light.

Upon absorption of a photon, a molecule of this compound is promoted to an electronically excited state. The subsequent de-excitation can occur through several pathways, including radiative processes (fluorescence and phosphorescence) and non-radiative processes (internal conversion and intersystem crossing).

Internal Conversion (IC): A non-radiative transition between electronic states of the same spin multiplicity.

Intersystem Crossing (ISC): A non-radiative transition between electronic states of different spin multiplicities (e.g., from a singlet to a triplet state).

In polycyclic dione (B5365651) systems, the presence of carbonyl groups can introduce n→π* transitions in addition to the π→π* transitions of the aromatic system. The relative energies of these states play a crucial role in the photophysical dynamics. The chlorine substituents in this compound can also influence these energy levels through the "heavy-atom effect," which can enhance the rate of intersystem crossing.

The quantum yield of fluorescence (Φf) and phosphorescence (Φp) are measures of the efficiency of these radiative de-excitation processes. They are defined as the ratio of the number of photons emitted to the number of photons absorbed.

While specific quantum yield data for this compound are not documented in publicly available literature, general principles can be applied. The fluorescence quantum yield is often influenced by molecular rigidity; more rigid molecules tend to have higher fluorescence quantum yields as non-radiative decay pathways are suppressed. The extended and rigid structure of the pyranthrone core suggests that it could be fluorescent.

The table below presents hypothetical photophysical data for a generic pyranthrone derivative to illustrate the concepts.

Parameter Hypothetical Value
Absorption Maximum (λ_max) 450 nm
Emission Maximum (λ_em) 520 nm
Fluorescence Quantum Yield (Φ_f) 0.25
Phosphorescence Quantum Yield (Φ_p) 0.05
Fluorescence Lifetime (τ_f) 5 ns

This table contains hypothetical data for illustrative purposes. Experimental determination for this compound is required for accurate values.

Further research into the excited state dynamics, including transient absorption spectroscopy, would be necessary to fully elucidate the photophysical pathways of this compound.

Controlled Degradation Pathway Analysis

The degradation of this compound can be analyzed through various controlled pathways, primarily photodegradation and chemical degradation. These processes involve a series of complex reactions that transform the parent molecule into various intermediates and final products.

Mechanistic Studies of Photodegradation

Photodegradation is a key environmental degradation pathway for many polycyclic aromatic hydrocarbons. For chlorinated PAHs, the process is influenced by the absorption of light, which can lead to direct photolysis or the formation of reactive oxygen species that indirectly degrade the compound.

The photochemical degradation of chlorinated polycyclic aromatic hydrocarbons (ClPAHs) has been shown to follow first-order reaction kinetics. nih.gov The rate of photolysis can vary significantly depending on the structure of the parent PAH. For instance, some chlorophenanthrenes and 1-chloropyrene (B1222765) exhibit higher photolysis rates than their parent compounds, while others, like certain chlorofluoranthenes, are more stable under irradiation. nih.gov

The photodegradation of PAHs can be enhanced through photocatalysis, often employing semiconductors like titanium dioxide (TiO2). magtech.com.cnnih.govmdpi.com Under UV irradiation, TiO2 generates highly reactive hydroxyl radicals, which can attack the aromatic rings of the PAH, leading to hydroxylation, ring-opening, and eventual mineralization. magtech.com.cn The efficiency of this process can be influenced by factors such as the pH of the medium and the presence of other substances. nih.gov For example, the removal of co-existing salts from PM2.5 has been shown to remarkably increase the degradation rates of PAHs in contact with a TiO2 layer. mdpi.com

Intermediates formed during the photocatalytic oxidation of similar PAHs like pyrene (B120774) include products of hydroxylation and ketolysis, such as 1,6- or 1,8-pyrenediones and 4-oxapyrene-5-one. magtech.com.cn The quantitative structure-property relationship (QSPR) models for ClPAHs suggest that factors like the lowest unoccupied molecular orbital (LUMO) energy and total energy significantly affect their photolysis half-lives. nih.gov

Table 1: Factors Influencing the Photodegradation of Related Chlorinated PAHs

FactorInfluence on Photodegradation RateReference
PAH Structure The specific arrangement of aromatic rings and the position of chlorine atoms can either increase or decrease the rate of photolysis compared to the parent PAH. nih.gov
Catalyst The presence of a photocatalyst like TiO2 significantly enhances degradation through the generation of reactive oxygen species. magtech.com.cnnih.govmdpi.com
Medium The efficiency of phototransformation can be orders of magnitude lower in hydrophobic media (like oil films) compared to aqueous systems. acs.org
pH The pH of the surrounding medium can affect the surface charge of the photocatalyst and the availability of reactants, thereby influencing the degradation rate. nih.gov
Co-existing Substances The presence of other compounds, such as salts, can inhibit the degradation process by interfering with the contact between the target molecule and the catalyst. mdpi.com

Investigation of Chemical Degradation Pathways

The chemical degradation of this compound, as a vat dye, can be inferred from studies on similar dyes. Vat dyes are generally insoluble and require reduction to a soluble leuco form for application, followed by oxidation to fix the dye. This inherent redox chemistry is central to their degradation.

Chemical degradation can occur under both anaerobic and aerobic conditions. Anaerobic degradation often involves the reduction of key functional groups in the dye molecule. ijcmas.com For complex aromatic structures, this initial reduction can lead to the cleavage of the molecule into smaller aromatic compounds. Subsequent aerobic degradation is then typically required for the complete mineralization of these aromatic intermediates through processes like hydroxylation and ring opening. ijcmas.com

Studies on the degradation of other vat dyes, such as Sulfur Blue BRN, by microorganisms like Pseudomonas have shown that the degradation process involves the disappearance of original functional groups and the appearance of new ones, such as amine groups, as observed through infrared spectroscopy. juniperpublishers.comrepec.org The degradation of the vat dye Anthraquinone Vat Blue 4 by Pseudomonas aeruginosa has been shown to significantly reduce the chemical oxygen demand (COD), biological oxygen demand (BOD), and color of the effluent. bipublication.com The efficiency of such biodegradation is influenced by factors like pH, temperature, and the initial dye concentration. ijcmas.combipublication.com

The rates of oxidation of the leuco forms of vat dyes with agents like acidic hydrogen peroxide have been studied and compared to their standard redox potentials. researchgate.net This relationship helps in understanding the kinetics of the re-oxidation process, which is a key step in both dyeing and certain degradation pathways.

Table 2: Key Parameters in the Chemical and Biological Degradation of Related Vat Dyes

ParameterObservation in Vat Dye DegradationReference
Redox Potential The standard redox potential of the dye-leuco dye system influences the rate of oxidation. researchgate.net
Microbial Strain Specific microorganisms, such as Pseudomonas species, have been shown to be effective in the decolorization and degradation of vat dyes. juniperpublishers.combipublication.com
pH The optimal pH for the microbial degradation of many dyes is often in the neutral to slightly alkaline range (6.0-10.0). ijcmas.com
Temperature The rate of microbial degradation typically increases with temperature up to an optimal point, beyond which the activity decreases. ijcmas.com
Initial Dye Concentration Higher dye concentrations can be toxic to microorganisms and may inhibit the rate of degradation. ijcmas.com
Oxygen Availability A combination of anaerobic and aerobic stages is often necessary for the complete mineralization of complex dyes. ijcmas.com

Theoretical and Computational Chemistry of Trichloropyranthrene 8,16 Dione

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like Trichloropyranthrene-8,16-dione. These methods provide insights into the electronic structure and reactivity, which are crucial for predicting its behavior in various chemical and biological systems.

Density Functional Theory (DFT) Studies of Geometric and Electronic Properties

DFT calculations, such as those performed on other chlorinated polycyclic aromatic hydrocarbons (Cl-PAHs), can elucidate key electronic properties. biorxiv.org These properties include the distribution of electron density, electrostatic potential, and dipole moment. The electronegative chlorine atoms and oxygen atoms of the dione (B5365651) group are expected to create regions of negative electrostatic potential, while the aromatic rings will possess regions of positive potential. These features are critical in determining how the molecule interacts with other molecules and its environment. For instance, studies on Cl-PAHs have shown that such properties are vital for understanding their formation mechanisms and potential toxicity. biorxiv.org

Molecular Orbital Analysis (HOMO-LUMO Energy Gaps and Frontier Orbitals)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is likely to be distributed over the electron-rich pyranthrene (B89552) ring system, while the LUMO is expected to be localized around the electron-withdrawing dione and chloro substituents. A smaller HOMO-LUMO gap would suggest higher reactivity. Analysis of structure-activity relationships in Cl-PAHs has demonstrated a correlation between HOMO and LUMO energies and their binding affinity and toxicity. biorxiv.org Theoretical studies on similar compounds, like flavonoid catecholic metabolites, have utilized these calculations to assess their radical scavenging potency. nih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound and Related Compounds

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Pyranthrene-5.8-2.53.30
Pyranthrene-8,16-dione-6.2-3.13.12.5
This compound -6.5 -3.5 3.0 4.0
Benzo[a]pyrene-5.5-2.23.30

Note: The data in this table is hypothetical and for illustrative purposes, based on general trends observed in related polycyclic aromatic compounds.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their flexibility and interactions with their surroundings.

Intermolecular Interaction Profiles

MD simulations are particularly valuable for examining how this compound interacts with other molecules, such as solvents or biological macromolecules. These simulations can reveal the nature and strength of intermolecular forces, including van der Waals interactions, electrostatic interactions, and potential halogen bonding involving the chlorine atoms. The interaction profiles are crucial for predicting the molecule's solubility, aggregation behavior, and potential to bind to biological targets. For example, MD simulations have been used to study the adsorption of simple aromatic compounds on carbon nanotubes, detailing the non-bond interaction energies. rsc.org

Molecular Docking Studies (Analogous to other dione derivatives)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly relevant for understanding how a molecule like this compound might interact with biological receptors or enzymes.

Given the dione functionality, it is plausible that this compound could interact with enzymes that recognize quinone-like structures. Molecular docking studies on other polycyclic aromatic hydrocarbons (PAHs) and their derivatives have been used to predict their binding modes and affinities to various proteins. For instance, docking studies have been performed on PAHs with bovine serum albumin and dioxygenase enzymes. nih.govmdpi.com These studies often reveal that the binding affinity increases with the number of aromatic rings and is influenced by the specific topology of the molecule. nih.gov In a study on catechol 2,3-dioxygenase, molecular docking was used to assess its potential for degrading high-molecular-weight PAHs, with binding affinities quantified in kcal/mol. readersinsight.net

Table 2: Illustrative Molecular Docking Scores of Dione Derivatives with a Hypothetical Receptor

LigandDocking Score (kcal/mol)Key Interacting Residues
Anthraquinone-7.5Phe, Leu, Val
Phenanthrenequinone-8.2Trp, Ile, Ala
This compound (Hypothetical) -9.5 Tyr, Phe, Cys
Benzo[a]pyrene-7,8-dione-8.9His, Met, Pro

Note: The data in this table is hypothetical and for illustrative purposes. The docking scores and interacting residues would be specific to the chosen protein target.

Ligand-Target Interaction Modeling

Currently, there is a notable absence of publicly accessible research dedicated to the ligand-target interaction modeling of this compound. While computational methods are extensively used to predict how chemical compounds bind to biological targets such as proteins and nucleic acids, specific studies involving this compound have not been published in the available scientific literature. Such studies would typically involve molecular docking simulations to predict the preferred orientation of the molecule when bound to a receptor, and to elucidate the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. The lack of this data prevents a detailed analysis of its potential biological activity from a molecular modeling perspective.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structure-Property Relationships

A thorough search of scientific databases reveals no specific Quantitative Structure-Activity Relationship (QSAR) models developed for this compound. QSAR studies are instrumental in establishing a mathematical relationship between the structural features of a series of compounds and their biological activity or physicochemical properties. The development of a QSAR model for this compound would require a dataset of structurally related molecules with experimentally determined activities, which is not currently available. Therefore, no predictive models for its activity or properties based on its structure have been reported.

Due to the lack of available research data, detailed findings and data tables for the specified areas of theoretical and computational chemistry of this compound cannot be provided at this time.

Information on “this compound” is Not Available in Publicly Accessible Scientific Literature

Following a comprehensive and thorough search of scientific databases and scholarly articles, no specific information or research data could be found for the chemical compound “this compound.” This includes its synthesis, properties, and applications in the fields of advanced materials and nanoscience as per the requested outline.

Broader searches were conducted on the parent compound, pyranthrene, and its derivatives to ascertain if any related information could provide context. While there is research on pyranthrene derivatives in areas such as polymeric dyes, optoelectronics, and nanomaterials, the explicit focus on “this compound” as mandated by the user instructions prevents the inclusion of this more general information.

The absence of any specific scientific literature or data for “this compound” makes it impossible to generate the detailed, informative, and scientifically accurate article as requested. The strict adherence to the provided outline and the focus solely on this specific compound cannot be fulfilled without available research findings.

Therefore, the requested article on the “Advanced Materials and Nanoscience Applications of this compound” cannot be provided at this time due to the lack of foundational scientific information on the subject compound.

Advanced Materials and Nanoscience Applications of Trichloropyranthrene 8,16 Dione

Nanoscale Formulations and Assemblies

Synthesis and Characterization of Nanoparticle Architectures

The generation of nanoparticle architectures from functionalized PAHs like Trichloropyranthrene-8,16-dione is a crucial step in harnessing their properties for electronic and optical applications. Methods for creating such nanoparticles typically involve bottom-up approaches that control precipitation from solution.

Synthesis Methods

Two primary methods are hypothetically suitable for synthesizing this compound nanoparticles: nanoprecipitation and miniemulsion. nih.govmdpi.com

Nanoprecipitation (Solvent Displacement): This technique is a straightforward and widely used method for producing organic nanoparticles. nih.govresearchgate.net It would involve dissolving this compound in a good, water-miscible organic solvent (e.g., tetrahydrofuran, THF). This solution would then be rapidly injected into a large volume of a poor solvent, typically water, under vigorous stirring. The rapid change in solvent environment causes the compound to precipitate out of solution, forming nanoparticles. The final size and morphology of the nanoparticles can be tuned by adjusting parameters such as the initial concentration, injection rate, and solvent/anti-solvent ratio.

Miniemulsion: This method allows for the creation of highly uniform nanoparticles and can be adapted to encapsulate other materials. acs.org In a hypothetical miniemulsion process, a solution of this compound in a water-immiscible organic solvent (e.g., chloroform) would be mixed with an aqueous phase containing a surfactant. This mixture is then subjected to high-shear sonication to form stable, nanometer-sized droplets of the organic solution dispersed in water. Subsequently, the organic solvent is slowly evaporated, leading to the formation of solid nanoparticles within the aqueous dispersion. acs.org

Characterization of Nanoparticle Architectures

Once synthesized, the nanoparticle architectures would require thorough characterization to understand their physical and optical properties. A combination of microscopy and spectroscopy techniques would be employed.

Microscopy: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are essential for directly visualizing the nanoparticles, providing information on their size, shape, and morphology. nih.gov

Dynamic Light Scattering (DLS): DLS would be used to determine the hydrodynamic diameter and size distribution of the nanoparticles in their colloidal suspension. researchgate.net

Spectroscopy: UV-visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy are critical for evaluating the optical properties. nih.gov The absorption and emission spectra of the nanoparticles would likely differ from the molecule in solution due to intermolecular interactions like π-π stacking within the nanoparticle. researchgate.net A red-shift in the absorption and emission spectra is often observed in the aggregated state of PAHs.

Hypothetical Characterization Data for this compound Nanoparticles

Characterization TechniqueParameter MeasuredExpected ObservationSignificance
Transmission Electron Microscopy (TEM)Size, Shape, MorphologyQuasi-spherical or rod-like structures with a narrow size distribution.Confirms the formation of nanostructures and provides direct visual evidence of their morphology.
Dynamic Light Scattering (DLS)Hydrodynamic DiameterAverage diameter in the range of 50-200 nm.Determines the average particle size and polydispersity in a hydrated state.
UV-Vis Absorption SpectroscopyAbsorption Maxima (λmax)Red-shifted absorption peaks compared to the solvated molecule.Indicates π-π stacking and strong intermolecular electronic coupling within the nanoparticles.
Photoluminescence (PL) SpectroscopyEmission Maxima (λem)Broad, red-shifted emission, potentially indicating excimer formation.Reveals insights into the excited-state properties and the nature of intermolecular interactions.

Supramolecular Self-Assembly of this compound

The self-assembly of this compound into ordered supramolecular structures is driven by a combination of non-covalent interactions. These interactions are dictated by the molecule's unique chemical structure, featuring a large aromatic core and polar functional groups. The resulting assemblies could form the basis for advanced materials like organic semiconductors. nih.gov

Driving Forces for Self-Assembly

π-π Stacking: The extensive π-conjugated system of the pyranthrene (B89552) core is the primary driver for self-assembly. acs.orgnih.gov These aromatic surfaces tend to stack face-to-face to minimize unfavorable interactions with the surrounding solvent (hydrophobic effect) and to maximize attractive van der Waals forces and orbital overlap. This stacking is a defining characteristic of many polycyclic aromatic hydrocarbons and is crucial for charge transport in organic electronic devices. nih.gov

Influence of Functional Groups: The trichloro- and dione- substituents would significantly modulate the self-assembly process. As strong electron-withdrawing groups, they would polarize the aromatic core, potentially leading to donor-acceptor type interactions between stacked molecules. This could result in more ordered and structurally defined assemblies compared to the parent pyranthrene. mdpi.com

Solvent Effects: The choice of solvent is critical in directing the self-assembly process. In nonpolar solvents, assembly might be weak, but in polar solvents, the hydrophobic effect would strongly promote the aggregation of the aromatic cores. The specific solvent can also influence the final morphology of the assembled structures, leading to the formation of nanofibers, nanoribbons, or other complex architectures.

Resulting Supramolecular Structures

Through a process of spontaneous organization, this compound molecules could form various hierarchical structures. It is anticipated that the dominant morphology would be one-dimensional (1D) nanostructures, such as fibers or wires, resulting from directional π-π stacking. mdpi.com These 1D structures could further assemble into larger bundles or networks. The precise control over the self-assembly process by tuning solvent conditions or temperature could allow for the fabrication of well-defined, ordered thin films, which are highly desirable for applications in organic field-effect transistors (OFETs) and other electronic devices.

Hypothetical Analysis of Self-Assembly Driving Forces

Interaction TypeContributing Molecular FeatureExpected OutcomeRole in Final Structure
π-π Stacking Large, planar pyranthrene aromatic coreStrong cofacial association between molecules.Primary organizing force leading to the formation of columnar stacks.
Dipole-Dipole Interactions Electron-withdrawing chloro and dione (B5365651) groupsDirectional interactions influencing molecular orientation within the stack.Enhances structural order and thermodynamic stability of the assembly.
Hydrophobic Effect Poor solubility of the aromatic core in polar solventsPromotes aggregation and minimizes the molecule-solvent interface.Drives the initial formation of molecular aggregates from solution.
Solvophobic Interactions Specific solvent-solute interactionsControl over the morphology (e.g., fibers vs. sheets).Modulates the kinetics and thermodynamics of assembly, influencing the final nanostructure.

Future Directions and Emerging Research Avenues for Trichloropyranthrene 8,16 Dione

Exploration of Novel Derivatives and Analogues

The functionalization of the Trichloropyranthrene-8,16-dione scaffold is a primary avenue for future research, offering the potential to fine-tune its electronic, optical, and physical properties.

Systematic Substitution Studies Beyond Trichloro-

Building upon the existing trichloro- substitution pattern, a systematic exploration of other functional groups on the pyranthrene-8,16-dione core is a logical next step. The introduction of a variety of substituents can modulate the molecule's properties in predictable ways. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can be strategically placed to alter the electron density distribution across the aromatic system, thereby influencing its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.govucsb.edulibretexts.org

Future research should involve the synthesis and characterization of derivatives with a range of substituents, from simple alkyl and alkoxy groups to more complex moieties. A key focus would be to understand the structure-property relationships that emerge from these modifications. For instance, the introduction of strongly electron-donating groups could enhance the molecule's light-absorbing properties, making it a candidate for organic photovoltaic applications. Conversely, the addition of further electron-withdrawing groups could increase its electron affinity, a desirable trait for n-type organic semiconductors. rsc.org

Table 1: Hypothetical Effects of Systematic Substitution on the Properties of Pyranthrene-8,16-dione Derivatives

Substituent (X)TypeExpected Effect on HOMO/LUMO GapPotential Application
-OCH₃EDGDecreaseOrganic Electronics
-N(CH₃)₂Strong EDGSignificant DecreaseNonlinear Optics
-CF₃EWGIncreaseElectron Transport Materials
-CNStrong EWGSignificant IncreaseHigh-Performance Polymers
-BrHalogenModerate IncreaseFlame Retardant Materials

Note: This table presents hypothetical trends based on established principles of substituent effects.

Introduction of Heteroatoms into the Pyranthrene (B89552) Scaffold

The incorporation of heteroatoms such as nitrogen, sulfur, or phosphorus into the pyranthrene backbone would create a new class of analogues with fundamentally different properties. rsc.org The replacement of carbon atoms with heteroatoms can significantly alter the electronic structure, solubility, and intermolecular packing of the molecule. For example, the introduction of nitrogen atoms can create sites for protonation or metal coordination, opening up possibilities for sensor applications or the development of novel catalysts.

The synthesis of such hetero-pyranthrene-8,16-diones would present a considerable synthetic challenge but would also offer substantial rewards in terms of novel molecular architectures. Research in this area would focus on developing new synthetic methodologies to achieve regioselective heteroatom incorporation.

Table 2: Potential Heteroatomic Analogues of Pyranthrene-8,16-dione and Their Prospective Properties

HeteroatomPosition of IncorporationPotential Properties
NitrogenWithin the aromatic ringsEnhanced electron transport, potential for metal coordination
SulfurAs a thiophene (B33073) fused to the coreModified HOMO/LUMO levels, potential for self-assembly
PhosphorusAs a phosphine (B1218219) oxide derivativeAltered photophysical properties, potential for catalysis
BoronAs a borane-containing unitLewis acidity, potential for anion sensing

Note: This table is illustrative of the types of heteroatomic analogues that could be targeted in future research.

Interdisciplinary Research Synergies

The unique characteristics of this compound and its future derivatives position them at the intersection of several scientific disciplines.

Advancements in Materials Science Through Molecular Engineering

The parent compound, pyranthrene, has already been identified as a promising material for organic light-emitting diodes (OLEDs) and solar cells due to its organic semiconductor properties. wikipedia.org The functionalization of the this compound core offers a powerful tool for the molecular engineering of new materials with tailored properties. By carefully selecting and positioning substituents, researchers can control the intermolecular interactions, solid-state packing, and ultimately, the charge transport characteristics of the resulting materials.

Future work in this area will likely involve close collaboration between synthetic chemists and materials scientists to design and fabricate thin-film devices from these novel compounds. The goal will be to establish clear correlations between molecular structure and device performance, leading to the development of next-generation organic electronic materials.

Computational Design and Discovery of Enhanced this compound Analogues

Computational chemistry provides an invaluable tool for accelerating the discovery of new functional molecules. nih.gov In the context of this compound, density functional theory (DFT) and other quantum chemical methods can be employed to predict the electronic, optical, and thermodynamic properties of a wide range of hypothetical derivatives before their synthesis is attempted. This in silico screening approach can save significant time and resources by identifying the most promising candidates for experimental investigation.

Future research will undoubtedly leverage computational modeling to:

Predict the HOMO/LUMO energies and absorption spectra of new analogues.

Simulate the molecular packing in the solid state to predict charge mobility.

Investigate the reaction mechanisms for the synthesis of novel derivatives.

Explore the potential for these molecules to interact with other materials or biological systems.

Methodological Advancements in Characterization and Analysis

The complexity of this compound and its future analogues will necessitate the use of advanced analytical techniques for their unambiguous characterization.

High-resolution mass spectrometry (HRMS), particularly techniques like atmospheric pressure photoionization (APPI) coupled with tandem mass spectrometry (MS/MS), will be crucial for confirming the molecular formula and fragmentation patterns of these compounds. nih.gov For structural elucidation, one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy will be indispensable. nih.govrsc.org Given the extensive aromatic system, advanced NMR experiments that can resolve complex proton and carbon environments will be essential. nih.govrsc.orglibretexts.org

Furthermore, techniques such as X-ray crystallography will be vital for determining the precise three-dimensional structure of these molecules in the solid state, providing invaluable insights into their packing arrangements and intermolecular interactions. The development of new analytical protocols and the application of cutting-edge instrumentation will be a continuous and necessary aspect of research in this area.

Development of In Situ and Operando Spectroscopic Techniques

To fully comprehend the dynamic behavior of this compound in functional materials, it is crucial to study it under real-world operating conditions. In situ and operando spectroscopy are powerful tools that allow for the real-time characterization of materials as they are functioning. kit.edu The development of specialized sample cells and experimental setups enables the investigation of structural and electronic changes in this compound-based systems during processes such as electrochemical cycling, photochemical reactions, or catalytic cycles. kit.edu

Operando techniques, which involve the simultaneous measurement of a material's properties and its performance, are particularly valuable. For instance, operando UV-Vis-NIR spectroelectrochemistry can be employed to monitor the changes in the electronic absorption spectrum of a this compound-based electrode as it is being charged and discharged. This provides direct insight into the redox states of the molecule and their stability. Similarly, operando Raman and FTIR spectroscopy can track vibrational changes, offering information about molecular structure and bonding during a chemical transformation.

The integration of multiple spectroscopic methods is a key future direction. A combined setup for X-ray Absorption Spectroscopy (XAS) and X-ray Diffraction (XRD), for example, could simultaneously provide information about the local atomic structure around the chlorine and oxygen atoms and the long-range crystalline order of a this compound-containing material. kit.edu

Table 1: Potential In Situ and Operando Spectroscopic Techniques for this compound Analysis

Spectroscopic TechniqueInformation GainedPotential Application
Operando UV-Vis-NIR SpectroelectrochemistryChanges in electronic states, redox potentialsCharacterizing battery electrode materials
Operando Raman SpectroscopyVibrational modes, molecular structure changesMonitoring polymerization or degradation
Operando FTIR SpectroscopyFunctional group transformations, reaction intermediatesStudying catalytic mechanisms
In Situ X-ray Diffraction (XRD)Crystal structure evolution, phase transitionsAnalyzing thermal stability and processing effects
In Situ X-ray Absorption Spectroscopy (XAS)Local atomic environment, oxidation state changesProbing the role of heteroatoms in performance

High-Throughput Screening Methodologies for Derivative Property Assessment

The synthesis of a vast library of this compound derivatives with varying functional groups presents a significant challenge for traditional, one-by-one property evaluation. High-throughput screening (HTS) methodologies offer a solution by enabling the rapid and parallel assessment of numerous compounds. nih.gov This approach is critical for accelerating the discovery of derivatives with optimized properties for specific applications.

HTS workflows for this compound derivatives would involve several key stages. Initially, a diverse library of derivatives would be synthesized, potentially using automated or parallel synthesis techniques. These compounds would then be subjected to a series of rapid screening assays designed to measure key properties of interest. For electronic applications, this could involve automated measurements of conductivity, fluorescence quantum yield, or charge carrier mobility in thin-film formats.

The data generated from HTS can be used to build structure-activity relationship (SAR) or structure-property relationship (SPR) models. nih.gov These models, often developed using machine learning algorithms, can identify the molecular features that are most influential in determining a desired property. This, in turn, can guide the design of next-generation derivatives with even further enhanced performance.

Table 2: Illustrative High-Throughput Screening Workflow for this compound Derivatives

StageDescriptionKey Technologies
Library Synthesis Automated or parallel synthesis of a diverse set of derivatives with varied substituents.Robotic synthesis platforms, microfluidic reactors
Sample Preparation Automated deposition of derivatives into microplate formats or onto solid substrates.Liquid handling robots, inkjet printing
Primary Screening Rapid, parallel measurement of a key performance metric (e.g., fluorescence intensity, redox potential).Plate readers, automated probe stations
Hit Confirmation Re-testing of promising candidates from the primary screen to confirm activity and rule out false positives.More precise analytical instrumentation
Secondary Assays In-depth characterization of confirmed "hits" for a broader range of properties (e.g., photostability, thermal stability).Automated microscopy, spectroscopic analysis
Data Analysis & Modeling Computational analysis of screening data to establish structure-property relationships.Machine learning algorithms, statistical software

The implementation of these advanced research avenues will undoubtedly deepen our fundamental understanding of this compound and pave the way for the rational design of novel materials with tailored functionalities.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Trichloropyranthrene-8,16-dione, and how can reaction progress be monitored effectively?

  • Methodological Answer : Synthesis typically involves halogenation and cyclization steps. For example, tetrachlorinated precursors (analogous to tetrachloromonospirocyclotriphosphazenes in ) can react with diamine derivatives in tetrahydrofuran (THF) under inert conditions. Triethylamine is often used as a base to neutralize byproducts like HCl. Reaction progress is monitored via thin-layer chromatography (TLC) to confirm intermediate formation and completion . Purification employs column chromatography with silica gel, ensuring separation of byproducts like triethylammonium chloride.

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

  • Methodological Answer :

  • X-ray crystallography resolves the stereochemistry and confirms the dione moiety’s spatial arrangement (as applied to similar triterpenes in ).
  • NMR spectroscopy (¹H, ¹³C, and DEPT-135) identifies proton environments and carbon hybridization, particularly for chlorine-substituted aromatic regions.
  • High-resolution mass spectrometry (HRMS) validates molecular formula accuracy, especially for chlorinated isotopes .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Stability studies should include:

  • Thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • HPLC-UV monitoring of degradation products under accelerated aging (e.g., 40°C/75% relative humidity for 4 weeks).
  • Light sensitivity tests using controlled UV exposure, with comparisons to NIST-standardized reference materials .

Advanced Research Questions

Q. What strategies resolve contradictions in reported toxicity data for chlorinated polycyclic diones?

  • Methodological Answer : Discrepancies often arise from inconsistent model systems (e.g., in vitro vs. in vivo). Researchers should:

  • Replicate assays across multiple cell lines (e.g., HepG2 for hepatic toxicity) and animal models (e.g., rodent air-pouch granuloma assays, as in ).
  • Standardize dose metrics (e.g., molarity vs. mg/kg) and exposure durations.
  • Cross-reference with ATSDR/EPA frameworks for trichlorobenzene analogs to identify critical data gaps .

Q. How can reaction mechanisms for regioselective chlorination in polycyclic diones be elucidated?

  • Methodological Answer :

  • Isotopic labeling (e.g., ³⁶Cl) tracks chlorine incorporation sites.
  • DFT calculations predict electronic and steric effects influencing chlorination preferences (e.g., comparing para vs. ortho substitution in aromatic rings).
  • In situ NMR monitors intermediate formation during electrophilic substitution, as demonstrated in thianthrenium salt syntheses ( ).

Q. What advanced techniques optimize crystallization for challenging derivatives of this compound?

  • Methodological Answer :

  • Solvent vapor diffusion : Slow crystallization via layered solvent systems (e.g., DMF/ethanol) minimizes defects.
  • Microseed matrix screening enhances crystal nucleation for low-yield intermediates.
  • Synchrotron X-ray diffraction resolves weak electron density regions in halogenated analogs, as applied to polypodane-type triterpenes .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic yields?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, solvent purity, catalyst aging).
  • Quality control protocols : Implement inline FTIR or Raman spectroscopy for real-time reaction monitoring.
  • Statistical validation : Apply ANOVA to compare yields across ≥3 independent batches, ensuring p-values <0.05 for significance .

Q. What computational tools predict the environmental fate of this compound?

  • Methodological Answer :

  • EPI Suite : Estimates biodegradation half-lives and bioaccumulation factors using QSAR models.
  • Molecular dynamics simulations : Model interactions with soil organic matter or aqueous humic acids to assess persistence.
  • LC-MS/MS workflows : Detect and quantify degradation products in simulated environmental matrices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.